N-(1-(1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-fluorobenzamide
Description
The compound N-(1-(1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-fluorobenzamide features a piperidine core linked to a 1,2,3-triazole ring substituted with a 3-chlorophenyl group. The triazole is further connected via a carbonyl group to the piperidine, while the benzamide moiety contains a 2-fluoro substituent.
Properties
IUPAC Name |
N-[1-[1-(3-chlorophenyl)triazole-4-carbonyl]piperidin-4-yl]-2-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClFN5O2/c22-14-4-3-5-16(12-14)28-13-19(25-26-28)21(30)27-10-8-15(9-11-27)24-20(29)17-6-1-2-7-18(17)23/h1-7,12-13,15H,8-11H2,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBMWQNQWWWEDSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC=CC=C2F)C(=O)C3=CN(N=N3)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClFN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as piperazine derivatives, have been widely employed in drugs. These drugs often target various receptors in the body, contributing to their wide range of biological and pharmaceutical activity.
Mode of Action
It’s worth noting that similar compounds, such as piperazine derivatives, often interact with their targets through various mechanisms, including cyclization reactions.
Biochemical Pathways
Compounds with similar structures, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. These activities suggest that these compounds may affect a variety of biochemical pathways.
Biological Activity
N-(1-(1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-fluorobenzamide is a synthetic compound that incorporates a triazole moiety, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A triazole ring , which enhances its biological activity.
- A piperidine group , contributing to its pharmacological properties.
- A fluorobenzamide moiety , which may influence its binding affinity and stability.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing potential applications in antimicrobial and anticancer therapies.
Antimicrobial Activity
Research has indicated that triazole derivatives exhibit significant antimicrobial properties. For instance, studies on similar triazole compounds demonstrated potent activity against various pathogens:
- Trypanocidal Activity : Triazole analogs showed IC50 values significantly lower than traditional treatments, indicating their potential as effective agents against Trypanosoma cruzi .
| Compound | IC50 (µM) | Activity |
|---|---|---|
| 1d | 0.21 | Trypanocidal |
| 1f | 1.23 | Trypanocidal |
| 1g | 2.28 | Trypanocidal |
Anticancer Activity
Several studies have evaluated the anticancer properties of triazole-based compounds:
- A study demonstrated that triazole derivatives could inhibit cell growth across multiple cancer cell lines with IC50 values ranging from 1.02 to 74.28 µM .
- Specific compounds have shown cytotoxic effects leading to cell cycle arrest in the G0/G1 phase.
| Compound | Cell Line | IC50 (µM) | Effect |
|---|---|---|---|
| Compound 16 | MCF-7 | 10.00 | Cytotoxicity |
| Compound 17 | HT-29 | 5.00 | Cell cycle arrest |
The mechanisms through which this compound exerts its effects are multifaceted:
- Enzyme Inhibition : The compound likely interacts with specific enzymes or receptors, inhibiting their function and leading to therapeutic effects.
- Apoptotic Induction : Some derivatives have been shown to activate caspases and down-regulate anti-apoptotic proteins like Bcl2, promoting apoptosis in cancer cells .
Case Studies and Research Findings
A variety of studies have provided insights into the biological efficacy of related triazole compounds:
- Antioxidant Properties : Compounds have been tested for their ability to scavenge free radicals, demonstrating promising antioxidant activity at concentrations as low as 10 µM .
| Compound | DPPH Scavenging (%) |
|---|---|
| 3g | 70.6 |
| 3h | 73.5 |
Scientific Research Applications
Antitumor Activity
Research indicates that derivatives of triazole compounds exhibit notable antitumor properties. For instance:
- A study on triazole hybrids demonstrated significant cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231 and MCF-7), with IC50 values ranging from 17.83 μM to 54.3 μM.
- The mechanism of action often involves the inhibition of enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which may enhance their antitumor activity.
Neuropharmacological Effects
The compound has been explored for its neuropharmacological activities:
- It has shown potential in modulating neurotransmitter systems, which could offer therapeutic benefits in neurodegenerative diseases.
- Anti-cholinesterase activity contributes to improved cognitive function by increasing acetylcholine levels in synaptic clefts.
Antimicrobial Properties
Research into related triazole derivatives suggests that this compound may also possess antimicrobial activities:
- Novel phenothiazine-triazole analogues have been synthesized and evaluated for their antimicrobial properties against resistant pathogens.
- Some studies have highlighted the effectiveness of triazole derivatives against various microbial strains, indicating the potential for new treatments in combating infections.
Antiproliferative Effects
A study assessed a series of triazole derivatives and found that specific substitutions on the triazole ring significantly influenced antiproliferative activity against cancer cells. The most potent compounds exhibited IC50 values lower than established chemotherapeutics like Cisplatin.
In Vivo Studies
Preliminary in vivo evaluations indicated that certain triazole derivatives could reduce tumor growth in animal models while showing minimal toxicity to normal tissues. These findings underscore the therapeutic potential of such compounds in cancer treatment.
Summary Table of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antitumor | Significant cytotoxic effects against cancer cell lines; inhibition of AChE and BuChE | |
| Neuropharmacological | Modulation of neurotransmitter systems; potential benefits for cognitive function | |
| Antimicrobial | Effective against resistant pathogens; potential for new antimicrobial treatments |
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
Triazole-Piperidine-Benzamide Derivatives
- N-(1-(1-(3-Chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-cyclohexylacetamide Key Difference: Replacement of 2-fluorobenzamide with 2-cyclohexylacetamide. Molecular weight: 429.9 .
N-(1-(1-(3,4-Dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-fluorobenzamide
- N-(1-(1-(4-Fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)furan-2-carboxamide Key Difference: 4-Fluorophenyl on the triazole and furan-2-carboxamide. CAS: 1251617-50-1 .
Piperidine-Amide Derivatives with Heterocyclic Variations
AB668 (Isobutyl 5-fluoro-3-(1-((1-(2-((4-isobutylphenyl)sulfonamido)ethyl)piperidin-4-yl)methyl)-1H-1,2,3-triazol-4-yl)-1H-indole-2-carboxylate)
- 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide Key Difference: Pyrazolopyrimidine and chromenone cores. Impact: The chromenone group may confer fluorescence properties useful in imaging, while the pyrazolopyrimidine suggests kinase inhibition applications. Molecular weight: 589.1 .
Substituent Position and Electronic Effects
- 2-Fluorobenzamide vs. 3-Fluorobenzamide vs. 3-Fluoro: Meta substitution may enhance dipole interactions without significant steric effects. 4-Fluoro: Para substitution maximizes electronic effects (e.g., electron withdrawal) on the benzamide ring .
Physicochemical and Pharmacokinetic Properties
*Estimated based on substituent contributions.
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, including amide bond formation between the triazole-carbonyl-piperidine core and fluorobenzamide moiety. Key steps include:
- Coupling reactions : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous solvents like DMF or dichloromethane .
- Heterocycle formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for the 1,2,3-triazole ring .
- Purification : Column chromatography or recrystallization in ethanol/water mixtures, monitored by TLC (Rf ~0.3–0.5) or HPLC (C18 column, acetonitrile/water gradient) .
Q. How is the structural integrity of this compound verified post-synthesis?
- Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry of the triazole ring (e.g., 1H NMR: δ 8.1–8.3 ppm for triazole protons) and piperidine conformation .
- Mass Spectrometry (MS) : High-resolution ESI-MS to validate molecular weight (e.g., [M+H]+ at m/z 456.08) .
- Elemental Analysis : Carbon, hydrogen, and nitrogen content within ±0.4% of theoretical values .
Q. What safety precautions are critical during experimental handling?
- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles due to acute oral toxicity (GHS Category 4) and skin irritation risks .
- Ventilation : Use fume hoods to avoid aerosol inhalation (OSHA PEL: not established; apply ALARA principles) .
- Waste Disposal : Incinerate via licensed hazardous waste facilities to prevent environmental release .
Advanced Research Questions
Q. What crystallographic refinement methods are suitable for resolving its 3D structure?
- Data Collection : Use synchrotron radiation (λ = 0.710–0.900 Å) for high-resolution (<1.0 Å) datasets .
- Refinement : SHELXL for anisotropic displacement parameters, with twin refinement if space group ambiguities arise (e.g., monoclinic vs. orthorhombic systems) .
- Validation : Check for overfitting using Rfree (ΔRfree < 5%) and analyze residual density maps in WinGX/ORTEP .
Q. How can computational methods optimize reaction pathways for derivatives?
- Reaction Design : Apply quantum mechanical calculations (DFT at B3LYP/6-31G* level) to model transition states and predict regioselectivity in triazole formation .
- Machine Learning : Train models on reaction yield datasets (solvent polarity, temperature) to prioritize high-probability conditions .
- Validation : Compare computed activation energies (ΔG‡) with experimental kinetic data (e.g., Arrhenius plots) .
Q. How to resolve contradictions in reported biological activity data?
- Purity Verification : Ensure ≥95% purity via HPLC and quantify residual solvents (e.g., DMF < 500 ppm) that may confound assays .
- Assay Standardization : Use isogenic cell lines and control for off-target effects (e.g., kinase inhibition vs. cytotoxicity) .
- Structural Analogues : Compare SAR with fluorobenzamide derivatives (e.g., trifluoromethyl vs. chloro substitutions) to identify critical pharmacophores .
Q. What strategies enhance structure-activity relationship (SAR) analysis for this compound?
- Fragment-Based Design : Replace the piperidine ring with azetidine or morpholine to assess conformational flexibility .
- Docking Studies : Use AutoDock Vina to predict binding modes in target proteins (e.g., kinases, GPCRs) and validate with SPR or ITC .
- Metabolic Stability : Test microsomal half-life (e.g., human liver microsomes) and correlate with logP values (calculated: ~2.8) .
Methodological Notes
- Data Reproducibility : Publish detailed experimental conditions (e.g., exact stoichiometry, inert atmosphere protocols) to mitigate variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
